molecular formula C18H16N2O4 B13930553 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate

2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate

Katalognummer: B13930553
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: WOUKGFBXNULFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate is an organic compound that features a benzyl benzoate moiety linked to an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate typically involves a multi-step process. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base. The final step involves esterification to attach the benzyl benzoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The benzyl benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with biological macromolecules, which can influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl benzoate: Shares the benzyl benzoate moiety but lacks the oxadiazole ring.

    Methoxymethyl derivatives: Compounds with similar methoxymethyl groups but different core structures.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate is unique due to the combination of the oxadiazole ring and the benzyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C18H16N2O4

Molekulargewicht

324.3 g/mol

IUPAC-Name

[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl benzoate

InChI

InChI=1S/C18H16N2O4/c1-22-12-16-19-17(24-20-16)15-10-6-5-9-14(15)11-23-18(21)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI-Schlüssel

WOUKGFBXNULFKB-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NOC(=N1)C2=CC=CC=C2COC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.